3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Overview
Description
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and known synonyms.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Oxidative Cyclization and Heterocycle Synthesis
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a precursor in oxidative cyclization reactions to synthesize heterocycles. Manganese(III) acetate has been used to promote the oxidative cyclization of 3-oxopropanenitriles, including compounds related to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, with various alkenes and amides. This process yields dihydrofuran and dihydrofuran-3-carboxamide derivatives, which are significant for synthesizing a wide range of heterocyclic compounds with potential biological activities. These reactions demonstrate the utility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in synthesizing diverse chemical structures through oxidative cyclization mechanisms (Yılmaz et al., 2005), (Yılmaz et al., 2008).
Synthesis of Thiazolidin-4-one Derivatives
The compound also serves as a key intermediate in the synthesis of thiazolidin-4-one derivatives. Through reactions with chloroacetonitrile and acrylonitrile, it contributes to the production of compounds that exhibit promising antioxidant activity. This application underscores its importance in the development of new antioxidant agents, showcasing the potential health benefits and therapeutic applications of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (El Nezhawy et al., 2009).
Development of Electroactive Polymers
Moreover, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is instrumental in the development of electroactive polymers. These polymers, synthesized from derivatives of the compound, have been evaluated as active materials for electrochemical capacitors, exhibiting significant energy and power densities. This application not only highlights the compound's versatility in materials science but also its contribution to the advancement of energy storage technologies (Ferraris et al., 1998).
Antimicrobial Activity
Further research has explored the antimicrobial properties of derivatives synthesized from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. These studies have led to the synthesis of novel compounds with significant antimicrobial activity against various pathogens, underscoring the potential of these derivatives in developing new antimicrobial agents. Such research is critical in the ongoing battle against drug-resistant bacteria and highlights the compound's importance in pharmaceutical sciences (Khedr et al., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLUDEAOTCLSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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